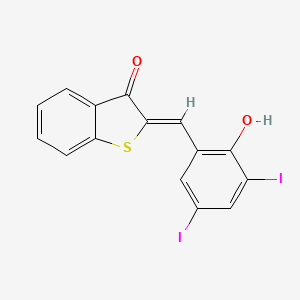![molecular formula C40H32N6O10 B14950765 (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include hydrazine, benzyl chloride, and nitrobenzene derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: Various substituents on the benzene rings can be replaced through nucleophilic or electrophilic substitution reactions.
Condensation: The hydrazone groups can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique properties make it valuable in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzyl derivatives: Compounds with benzyl groups that exhibit similar reactivity.
Nitrobenzene derivatives: Compounds with nitro groups on benzene rings, which undergo similar chemical reactions.
Hydrazone derivatives: Compounds with hydrazone groups that participate in similar condensation reactions.
The uniqueness of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE lies in its specific arrangement of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C40H32N6O10 |
|---|---|
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
[4-[(E)-[[2-benzyl-3-[(2E)-2-[[4-(3-methylbenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C40H32N6O10/c1-25-8-6-12-30(18-25)39(49)55-35-16-14-28(21-33(35)45(51)52)23-41-43-37(47)32(20-27-10-4-3-5-11-27)38(48)44-42-24-29-15-17-36(34(22-29)46(53)54)56-40(50)31-13-7-9-26(2)19-31/h3-19,21-24,32H,20H2,1-2H3,(H,43,47)(H,44,48)/b41-23+,42-24+ |
InChI-Schlüssel |
SJZVIUVWXLYAAZ-WAJJMWJGSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CC(=C4)C)[N+](=O)[O-])CC5=CC=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(CC3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=CC(=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)

![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)

![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)

![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
